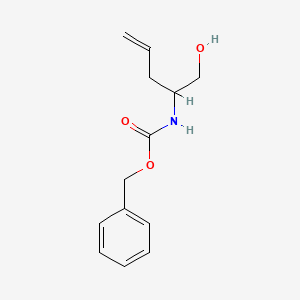
Benzyl (1-hydroxypent-4-en-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a hydroxyl group, and a pent-4-en-2-yl group attached to the carbamate moiety. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with N-(1-hydroxypent-4-en-2-yl)amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production of carbamates often involves the use of catalytic processes to enhance efficiency and yield. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic and aliphatic substrates.
化学反応の分析
Types of Reactions
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form a saturated alkyl chain.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of benzyl N-(1-oxopent-4-en-2-yl)carbamate.
Reduction: Formation of benzyl N-(1-hydroxypentyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of benzyl N-(1-hydroxypent-4-en-2-yl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. This process can be catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with molecular targets and pathways, exerting its biological effects .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the hydroxyl and pent-4-en-2-yl groups, making it less versatile in certain synthetic applications.
N-(1-hydroxypent-4-en-2-yl)carbamate: Lacks the benzyl group, which can affect its stability and reactivity.
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a shorter alkyl chain, which can influence its physical and chemical properties.
Uniqueness
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxylated alkyl chain. This combination provides a balance of stability and reactivity, making it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
benzyl N-(1-hydroxypent-4-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h2-5,7-8,12,15H,1,6,9-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHYXMTBFLBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
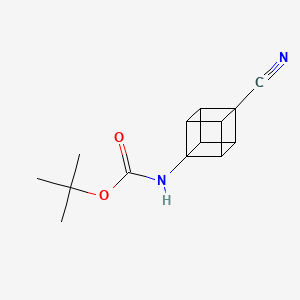
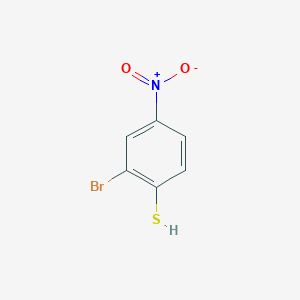
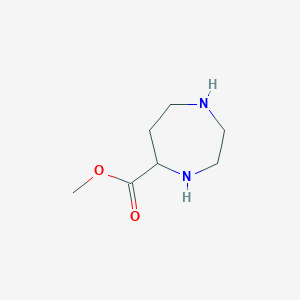
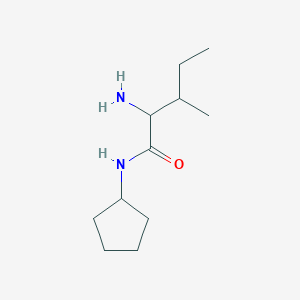
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
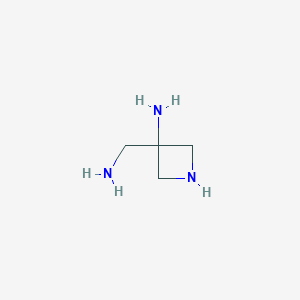

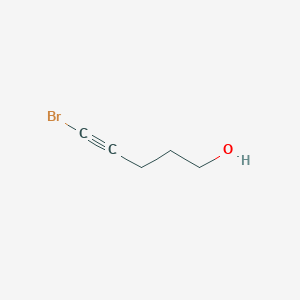
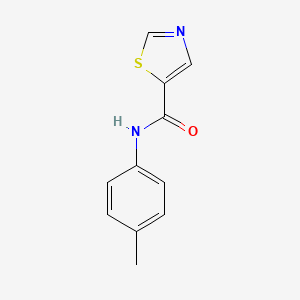
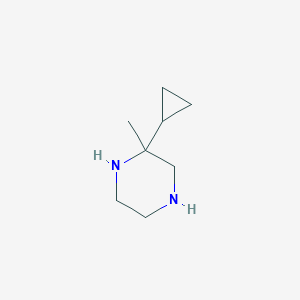
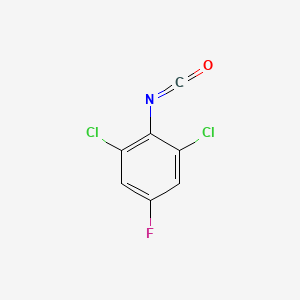
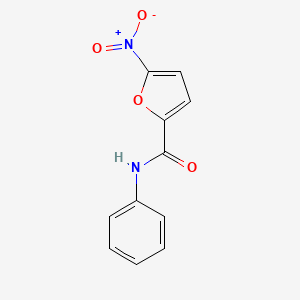
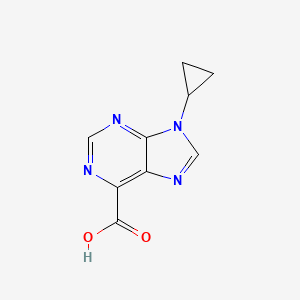
![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)
